ストロンチウムラネレート七水和物
説明
Strontium ranelate heptahydrate is a compound used primarily in the treatment of osteoporosis. It is a strontium (II) salt of ranelic acid and is known for its unique dual action on bone metabolism, both increasing bone formation and reducing bone resorption. This compound is marketed under various trade names and has been studied for its potential benefits in slowing the progression of osteoarthritis .
科学的研究の応用
Strontium ranelate heptahydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of strontium ions in various chemical environments.
Biology: Investigated for its effects on bone cell metabolism and its potential to enhance bone regeneration.
Industry: Utilized in the development of bone health supplements and as a component in certain medical devices.
作用機序
Target of Action
Strontium ranelate heptahydrate primarily targets osteoblasts and osteoclasts , the two key cell types involved in bone remodeling . Osteoblasts are responsible for bone formation, while osteoclasts are involved in bone resorption .
Mode of Action
Strontium ranelate heptahydrate exhibits a unique dual mode of action. It increases the deposition of new bone by stimulating osteoblast differentiation and activity, and simultaneously reduces the resorption of bone by inhibiting osteoclast differentiation and activity . This dual action results in an overall increase in bone mass .
Biochemical Pathways
Strontium ranelate heptahydrate influences several biochemical pathways. It has been shown to enhance osteoblastic cell replication and increase collagen synthesis . It also decreases pre-osteoclast differentiation and the bone-resorbing activity of mature osteoclasts . Furthermore, it has been suggested that strontium ranelate heptahydrate may reduce reactive oxygen species levels in bone marrow mesenchymal stem cells by activating the cAMP/PKA signaling pathway .
Pharmacokinetics
The pharmacokinetics of strontium ranelate heptahydrate involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 25% (range 19–27%) and is highly bound to bone tissue . Its elimination half-life is approximately 60 hours, and it is excreted via renal and gastrointestinal routes .
Result of Action
The molecular and cellular effects of strontium ranelate heptahydrate’s action include increased bone formation and decreased bone resorption, leading to an overall increase in bone mass . This results in improved bone tissue quality and microarchitecture, which enhances anti-fracture efficacy .
Action Environment
The action of strontium ranelate heptahydrate can be influenced by various environmental factors. For instance, the intake of strontium ranelate with calcium or food reduces its bioavailability by about 60-70%, compared with administration 3 hours after a meal . Therefore, food and calcium intake should be avoided both before and after administration of strontium ranelate .
生化学分析
Biochemical Properties
Strontium ranelate heptahydrate plays a significant role in biochemical reactions related to bone metabolism. It interacts with various enzymes, proteins, and biomolecules. Notably, it enhances the replication and activity of osteoblasts, the cells responsible for bone formation, and inhibits the activity of osteoclasts, the cells responsible for bone resorption . The compound’s interaction with the calcium-sensing receptor (CaSR) is crucial, as it mediates the differentiation of pre-osteoblasts to osteoblasts . Additionally, strontium ranelate heptahydrate increases the synthesis of collagen and non-collagenic proteins by osteoblasts .
Cellular Effects
Strontium ranelate heptahydrate exerts various effects on different cell types and cellular processes. It stimulates osteoblast replication and differentiation, enhancing bone formation . The compound also inhibits osteoclast differentiation and activity, reducing bone resorption . Strontium ranelate heptahydrate influences cell signaling pathways, including the Wnt signaling pathway, which is vital for bone metabolism . It also affects gene expression by increasing the expression of osteoprotegerin (OPG) and decreasing the expression of receptor activator of nuclear factor kappa-Β ligand (RANKL), thereby promoting bone formation .
Molecular Mechanism
At the molecular level, strontium ranelate heptahydrate increases bone formation by enhancing osteoblast differentiation and activity while inhibiting osteoclast differentiation and activity . The compound binds to the calcium-sensing receptor (CaSR), which plays a pivotal role in its mechanism of action . Strontium ranelate heptahydrate also modulates the expression of genes involved in bone metabolism, such as increasing the expression of Runx2 and inhibiting the expression of PPAR-γ2 . These molecular interactions contribute to the compound’s dual action on bone turnover.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of strontium ranelate heptahydrate have been observed over time. Studies have shown that the compound maintains its efficacy in increasing bone formation and reducing bone resorption over extended periods . The stability of strontium ranelate heptahydrate allows for consistent results in both in vitro and in vivo studies . Long-term treatment with the compound has demonstrated sustained improvements in bone density and strength .
Dosage Effects in Animal Models
The effects of strontium ranelate heptahydrate vary with different dosages in animal models. Higher doses of the compound have been shown to significantly increase bone mass and improve bone architecture . Excessive doses may lead to adverse effects, such as increased bone resorption and potential toxicity . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any adverse effects.
Metabolic Pathways
Strontium ranelate heptahydrate is involved in several metabolic pathways related to bone metabolism. It enhances the synthesis of bone matrix proteins in osteoblasts and inhibits osteoclast activity . The compound also influences the Wnt signaling pathway, which is essential for bone formation and resorption . Additionally, strontium ranelate heptahydrate affects the expression of various genes involved in bone metabolism, contributing to its overall efficacy .
Transport and Distribution
Within cells and tissues, strontium ranelate heptahydrate is transported and distributed through specific mechanisms. The compound is known to replace some of the calcium found in bone, which may contribute to its bone-strengthening effects . Strontium ranelate heptahydrate is heterogeneously distributed in bone, with higher concentrations in newly formed bone compared to older bone . This distribution pattern is crucial for its therapeutic efficacy in treating osteoporosis.
Subcellular Localization
Strontium ranelate heptahydrate’s subcellular localization is primarily within bone cells, particularly osteoblasts and osteoclasts. The compound’s interaction with the calcium-sensing receptor (CaSR) directs it to specific cellular compartments involved in bone metabolism . This targeted localization enhances its activity and function in promoting bone formation and reducing bone resorption .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of strontium ranelate heptahydrate involves the reaction of strontium carbonate with ranelic acid in an aqueous medium. The process typically includes the following steps:
- Dissolution of ranelic acid in water.
- Addition of strontium carbonate to the solution.
- Heating the mixture to facilitate the reaction.
- Crystallization of the product by cooling the solution.
- Filtration and drying to obtain the heptahydrate form .
Industrial Production Methods: Industrial production methods for strontium ranelate heptahydrate follow similar steps but are optimized for large-scale production. This includes precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet pharmaceutical standards .
化学反応の分析
Types of Reactions: Strontium ranelate heptahydrate primarily undergoes complexation reactions due to the presence of strontium ions and ranelic acid. It does not typically participate in oxidation or reduction reactions under normal conditions.
Common Reagents and Conditions:
Complexation: Involves reagents such as strontium carbonate and ranelic acid in aqueous solutions.
Hydration: Controlled hydration to achieve the heptahydrate form.
Major Products: The primary product of these reactions is strontium ranelate heptahydrate itself, with no significant by-products under controlled conditions .
類似化合物との比較
Strontium Citrate: Another strontium salt used in bone health supplements.
Strontium Chloride: Used in various industrial applications and as a supplement.
Comparison: Strontium ranelate heptahydrate is unique in its dual action on bone metabolism, which is not observed with other strontium compounds. While strontium citrate and strontium chloride also provide strontium ions, they do not have the same efficacy in reducing bone resorption and increasing bone formation simultaneously .
特性
IUPAC Name |
distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate;heptahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O8S.7H2O.2Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;;;;;;;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);7*1H2;;/q;;;;;;;;2*+2/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMMKFQLHGVSRL-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Sr+2].[Sr+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O15SSr2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046918 | |
Record name | Strontium ranelate heptahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796104-87-5, 135459-87-9 | |
Record name | Strontium ranelate heptahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796104875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Strontium ranelate heptahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STRONTIUM RANELATE HEPTAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/391RT5Q293 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the key advantages of the novel method for producing strontium ranelate heptahydrate described in the research?
A1: The research highlights several advantages of the novel method for producing strontium ranelate heptahydrate []:
- Controlled Water Content: The produced strontium ranelate heptahydrate exhibits a consistent water content ranging from 19.0% to 20.4%. []
- High Purity: The method yields a product with impurities (relevant substances) below 0.5%. []
- Enhanced Stability: The produced strontium ranelate heptahydrate demonstrates stability at room temperature and maintains consistent moisture content, overall content, and levels of relevant substances even after prolonged storage under normal environmental conditions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。